Decursin
Overview
Description
Decursin is a pyranocoumarin obtained from the roots of Angelica gigas Nakai . It exhibits anti-cancer, anti-inflammatory, and neuroprotective activities . It also has a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and especially anticancer activities .
Synthesis Analysis
Decursin is a key ingredient in several natural herbs and dietary supplements and is available through a biosynthetic pathway . It can exert synergistic antitumor effects when used in combination with a number of common clinical anticancer drugs, enhancing chemotherapy sensitivity and reversing drug resistance in cancer cells .Molecular Structure Analysis
Decursin is a coumarin analog . Its molecular formula is C19H20O5 , and its molecular weight is 328.36 .Chemical Reactions Analysis
Decursin has shown potential anti-inflammatory activity by modulating growth factors such as vascular endothelial growth factor, transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C .Physical And Chemical Properties Analysis
Decursin is a powder that should be stored at -20°C . Its solubility in DMSO is 66 mg/mL .Scientific Research Applications
Anticancer Activity
Decursin has been extensively studied for its anticancer properties. It affects cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis. Notably, it enhances the sensitivity of cancer cells to chemotherapy and can reverse drug resistance, making it a valuable adjunct in cancer treatment protocols .
Chemotherapy-Induced Alopecia
Decursin shows promise in ameliorating chemotherapy-induced alopecia (CIA). It promotes hair growth and follicle restoration by modulating key signaling pathways involved in hair loss due to chemotherapy .
Mechanism of Action
Target of Action
Decursin, a pyranocoumarin compound derived from the roots of Angelica gigas, has been found to interact with several molecular targets. These include growth factors such as vascular endothelial growth factor (VEGF) , transcription factors such as signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) , cellular enzymes including matrix metalloproteinases (MMPs) and cyclooxygenase (COX) , and protein kinases such as extracellular receptor kinase (ERK) , phosphatidylinositol-3-kinase (PI3K) , and protein kinase C (PKC) .
Mode of Action
Decursin modulates the activity of its targets, leading to various cellular changes. It has shown potential anti-inflammatory activity by modulating the aforementioned growth factors, transcription factors, cellular enzymes, and protein kinases . It also has the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reducing the expression of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL) .
Biochemical Pathways
Decursin affects several biochemical pathways. It modulates the VEGF pathway to regulate angiogenesis, lymphangiogenesis, and vascular and cancer development . It also influences the MAPK/ERK1/2 signaling pathway to regulate cell proliferation . Furthermore, it interacts with multiple signaling pathways at different levels to regulate cytokines, transcription factors, enzymes, and apoptotic proteins .
Pharmacokinetics
Decursin exhibits specific pharmacokinetic properties. After oral administration, it is rapidly converted to decursinol . The mean time to peak concentration (Tmax) of decursin is approximately 2.1 hours, and the terminal elimination half-life (t1/2) is around 17.4 hours . The area under the curve (AUC 0-48h) for decursin is estimated as 37 h∙nmol/L . These properties influence the bioavailability and therapeutic potential of decursin.
Result of Action
Decursin’s action results in several molecular and cellular effects. It affects cell proliferation, apoptosis, autophagy, angiogenesis, and metastasis . It also indirectly affects the immune microenvironment and can act as a potential anticancer agent . Decursin can inhibit the cell cycle at different checkpoints, blocking the G0/G1 and S phases of the cell cycle in the majority of cancers .
Safety and Hazards
Future Directions
Decursin is a promising natural compound, and its great potential for cancer prevention and treatment needs to be studied and explored in greater depth to support its move from the laboratory to the clinic . It is also a promising lead compound, and compounds modifying its structure and formulation form also have good anticancer effects .
properties
IUPAC Name |
[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-11(2)7-18(21)23-16-9-13-8-12-5-6-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKSFECWKQBVED-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974706 | |
Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decursin | |
CAS RN |
5928-25-6 | |
Record name | (+)-Decursin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5928-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decursin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,8-Dimethyl-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl 3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECURSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E95RTO3YQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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